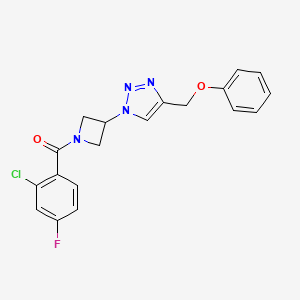
(2-chloro-4-fluorophenyl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This would typically include the compound’s systematic name, its molecular formula, and its structure, including the types and arrangement of atoms.
Synthesis Analysis
This would involve a detailed description of how the compound is synthesized, including the starting materials, the reaction conditions, and the steps involved.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including the types and arrangement of its atoms, the types of bonds between the atoms, and its stereochemistry if applicable.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound can undergo, including the conditions under which these reactions occur and the products that are formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies :
- A study by Moreno-Fuquen et al. (2019) demonstrated a method for synthesizing related triazole derivatives, showcasing efficient regioselective synthesis techniques applicable to similar compounds (Moreno-Fuquen et al., 2019).
Biological and Antimicrobial Activities :
- Nagaraj et al. (2018) synthesized a series of novel triazole analogues and evaluated their antibacterial activity against various human pathogenic bacteria, indicating the potential of triazole derivatives in antimicrobial applications (Nagaraj, Srinivas, & Rao, 2018).
- Nagamani et al. (2018) reported on the synthesis of novel triazole derivatives and their antimicrobial activity evaluation, contributing to the understanding of the pharmacological potential of such compounds (Nagamani, Anjaiah, Praveen, & Jalapathi, 2018).
Crystallography and Theoretical Studies :
- Ahmed et al. (2020) synthesized triazole derivatives and conducted Hirshfeld surface analysis and DFT calculations, providing insights into molecular interactions and stability relevant to similar compounds (Ahmed et al., 2020).
- Kariuki, Abdel-Wahab, and El‐Hiti (2021) explored the synthesis and structural characterization of isostructural triazole derivatives, offering valuable data for the understanding of molecular configurations (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Molecular Design and Synthesis Techniques :
- Abosadiya et al. (2018) developed new triazole and triazolidin derivatives, highlighting methods for synthesizing complex molecules with potential pharmaceutical applications (Abosadiya et al., 2018).
Potential Applications in Medical Imaging :
- Wang et al. (2017) synthesized a compound for potential use in PET imaging for Parkinson's disease, demonstrating the broader applications of related compounds in medical diagnostics (Wang, Gao, Xu, & Zheng, 2017).
Investigations into Antifungal Activity :
- Lv et al. (2013) synthesized novel triazole derivatives and evaluated their antifungal activity, contributing to the development of new antifungal agents (Lv, Wang, Ding, Wang, Zhao, & Zuo, 2013).
Safety And Hazards
This would involve a discussion of the compound’s potential hazards, such as its toxicity, flammability, and environmental impact, as well as appropriate safety precautions for handling it.
Zukünftige Richtungen
This would involve a discussion of potential future research directions involving the compound, such as new synthetic methods, new reactions, or new applications.
I hope this helps! If you have any other questions, feel free to ask.
Eigenschaften
IUPAC Name |
(2-chloro-4-fluorophenyl)-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN4O2/c20-18-8-13(21)6-7-17(18)19(26)24-10-15(11-24)25-9-14(22-23-25)12-27-16-4-2-1-3-5-16/h1-9,15H,10-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKDXCSJYZBPBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(C=C(C=C2)F)Cl)N3C=C(N=N3)COC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-chloro-4-fluorophenyl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-phenethylacetamide](/img/structure/B2415773.png)
![3-[(5-Methyl-1,2-oxazol-3-yl)amino]-5-(2-methylpropyl)cyclohex-2-en-1-one](/img/structure/B2415774.png)
![1-[4-Methoxy-3-(trifluoromethyl)phenyl]triazole](/img/structure/B2415775.png)
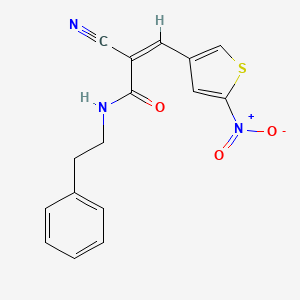
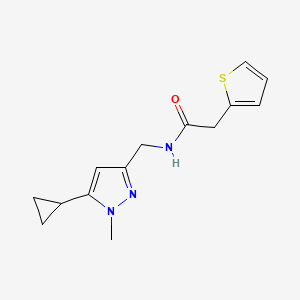
![N-(4-chlorobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2415780.png)
![N-(3-methylbutyl)-2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)sulfanyl]acetamide](/img/structure/B2415781.png)
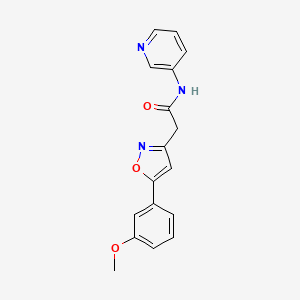
![(2E)-4-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]amino}-4-oxobut-2-enoic acid](/img/structure/B2415785.png)
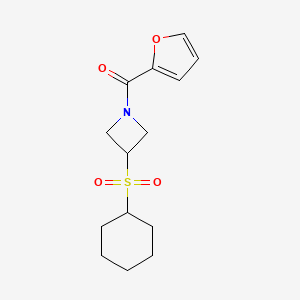
![3-[[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methyl]benzonitrile](/img/structure/B2415791.png)
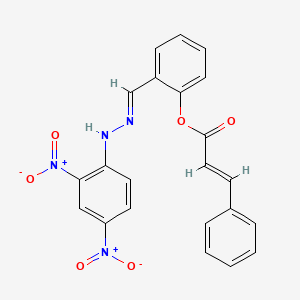
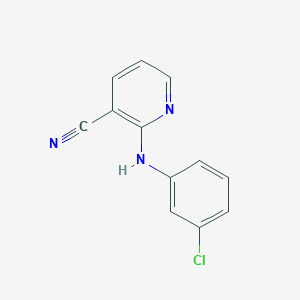
![3-(Cyclobutanecarboxamido)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B2415795.png)